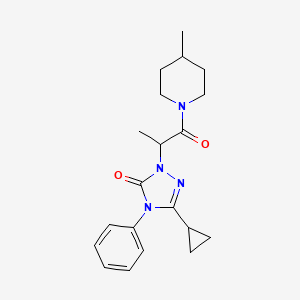
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Molecular Analysis
Research has explored the structural and molecular aspects of triazole derivatives, highlighting their synthesis, crystal structures, and potential for forming stable compounds with unique properties. For instance, studies on triazole derivatives reveal insights into their crystal and molecular structures, demonstrating significant delocalization of π-electron density within the triazole ring, indicating a potential for diverse chemical reactivity and interactions (Boechat et al., 2010).
Synthesis and Chemical Reactivity
The synthesis of triazole derivatives through methods like click chemistry is a key area of research. This includes the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are then analyzed for their spectral properties, crystal structures, and cytotoxicity. Such studies contribute to the understanding of the chemical reactivity of triazole compounds and their potential applications in various fields (Ahmed et al., 2016).
Biological Activity and Potential Applications
The research also delves into the biological activities of triazole derivatives, such as their tuberculostatic activity. This suggests potential therapeutic applications, particularly in the treatment of tuberculosis, by examining the minimum inhibiting concentrations of these compounds (Foks et al., 2004). Furthermore, the structural flexibility and reactivity of triazole derivatives make them promising candidates for the development of new pharmaceuticals and materials with tailored properties.
Advanced Applications
Advanced applications of triazole compounds include their use in catalytic processes and the development of materials with specific electronic or photophysical properties. For instance, the study of half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based ligands reveals their catalytic efficiency in oxidation and hydrogenation reactions, indicating the potential of triazole derivatives in catalysis and material science (Saleem et al., 2013).
Propriétés
IUPAC Name |
5-cyclopropyl-2-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-10-12-22(13-11-14)19(25)15(2)24-20(26)23(17-6-4-3-5-7-17)18(21-24)16-8-9-16/h3-7,14-16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRWNOFNNUXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
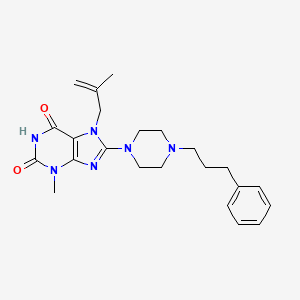
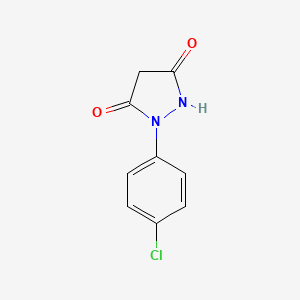

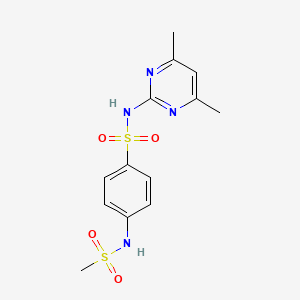

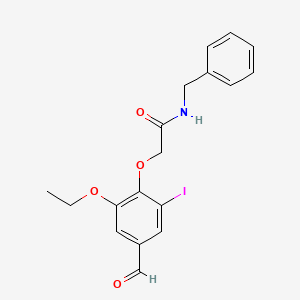
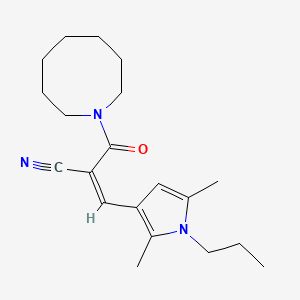
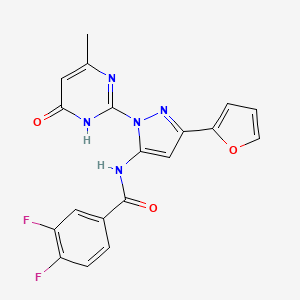
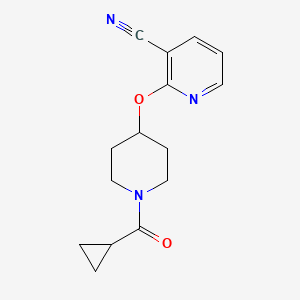

![1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2831265.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)